molecular formula C8H8N2O2S B15128332 3-(Ethanesulfonyl)pyridine-2-carbonitrile

3-(Ethanesulfonyl)pyridine-2-carbonitrile

Cat. No.: B15128332
M. Wt: 196.23 g/mol
InChI Key: MVSZLWCFQSFNLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)pyridine-2-carbonitrile typically involves the reaction of pyridine derivatives with ethanesulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethanesulfonyl)pyridine-2-carbonitrile is unique due to its specific ethanesulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

3-ethylsulfonylpyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O2S/c1-2-13(11,12)8-4-3-5-10-7(8)6-9/h3-5H,2H2,1H3

InChI Key

MVSZLWCFQSFNLB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)C#N

Origin of Product

United States

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